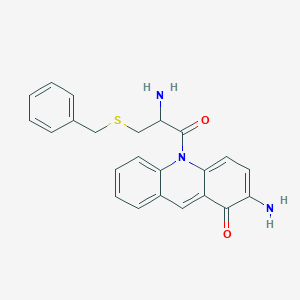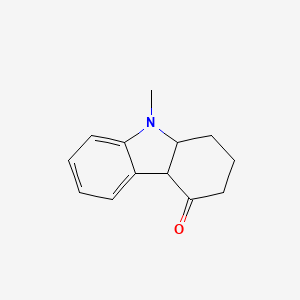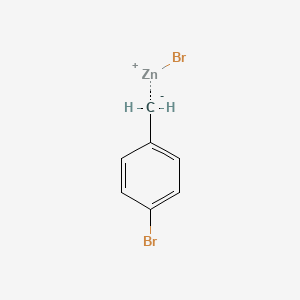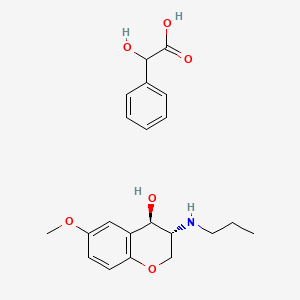
Tetragalacturonic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of tetragalacturonic acid typically involves the partial hydrolysis of pectic acid using enzymes such as yeast polygalacturonase. This process is halted when oligouronides larger than tetragalacturonic acid disappear, allowing for its isolation by fractional precipitation with cupric ions, achieving a yield of 12.7% (Demain & Phaff, 1954). Another method involves the enzymic cleavage of pectic acid and subsequent separation of oligogalacturonic acids, including tetragalacturonic acid, through ion exchange column chromatography (Nagel & Wilson, 1969).
Molecular Structure Analysis
The molecular structure of tetragalacturonic acid comprises four galacturonic acid units. Each unit contains a carboxyl group contributing to the molecule's acidic properties. The glycosidic linkages between these units define the structural integrity and biological functionality of tetragalacturonic acid.
Chemical Reactions and Properties
Tetragalacturonic acid participates in various chemical reactions, particularly those influenced by its carboxyl groups. It can undergo esterification and methylation reactions, which modify its solubility and interaction with other molecules. For instance, its interaction with polygalacturonic acid trans-eliminase leads to the breakdown into smaller oligogalacturonic acids, showcasing its susceptibility to enzymatic degradation (Nasuno & Starr, 1967).
科学的研究の応用
Enzymatic Hydrolysis and Isolation
Tetragalacturonic acid is significant in the study of enzymatic hydrolysis. Demain and Phaff (1954) conducted a study where pectic acid underwent partial hydrolysis by yeast polygalacturonase. The process was halted at a specific stage, resulting in the isolation of tetragalacturonic acid in a 12.7% yield. This research highlighted the controlled enzymatic breakdown of complex carbohydrates into simpler forms, providing insights into carbohydrate chemistry and enzymology (Demain & Phaff, 1954).
Enzyme Specificity and Action
Research by Nasuno and Starr (1966) delved into the specificity of enzymes like polygalacturonase, produced by Erwinia carotovora, towards substrates like tetragalacturonic acid. Their findings shed light on enzyme-substrate interactions and the biochemical pathways involved in the breakdown of polygalacturonic acid, where tetragalacturonic acid serves as a critical intermediate (Nasuno & Starr, 1966).
Structural and Biochemical Analysis
The study by Charnock et al. (2002) provided structural insights into enzyme-catalyzed β-elimination, highlighting the degradation of plant cell wall pectins. This study used tetragalacturonic acid complexes to understand the common anti-β-elimination mechanism in polysaccharide lyases. The research contributes to our understanding of enzyme mechanisms and structural biology, especially in the context of plant biomass recycling and pathogen virulence (Charnock et al., 2002).
Enzyme-Substrate Interaction and Kinetics
Nagel and Anderson's (1965) study explored the interaction of bacterial transeliminase with normal and unsaturated oligogalacturonic acids, including tetragalacturonic acid. Their findings on the kinetics of this interaction add to our biochemical understanding of enzyme-catalyzed reactions and their specificities (Nagel & Anderson, 1965).
Safety And Hazards
Tetragalacturonic acid does not present any particular risk, provided it is handled in accordance with good occupational hygiene and safety practice5. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye7.
将来の方向性
There is no specific information available on the future directions of Tetragalacturonic acid. However, it is used in research and biochemical enzyme assays2, suggesting its potential for continued use in scientific research.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.
特性
CAS番号 |
24008-75-1 |
|---|---|
製品名 |
Tetragalacturonic Acid |
分子式 |
C₂₄H₃₄O₂₅ |
分子量 |
722.51 |
同義語 |
O-α-D-Galactopyranuronosyl-(1→4)-O-α-D-galactopyranuronosyl-(1→4)-O-α-D-galactopyranuronosyl-(1→4)-D-galacturonic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



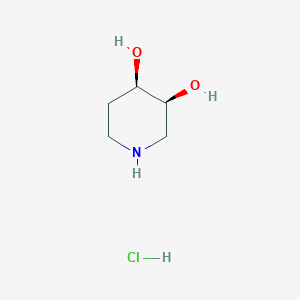
![2-[[(E)-3-Methyl-4-bromo-2-butenyl]oxy]tetrahydro-2H-pyran](/img/structure/B1141910.png)
![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-(propanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide](/img/structure/B1141916.png)
